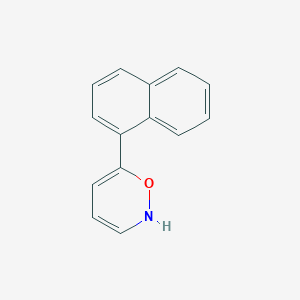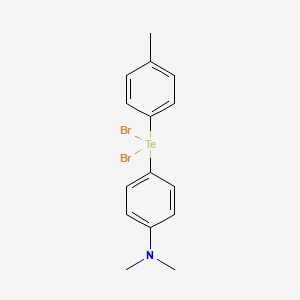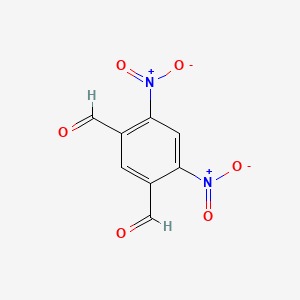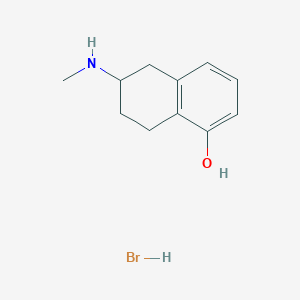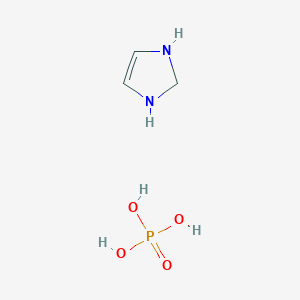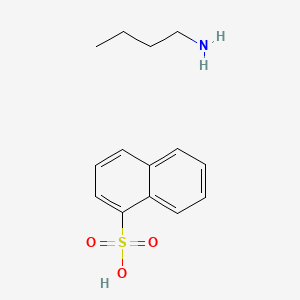![molecular formula C12H16N2 B14477449 (5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline CAS No. 66036-35-9](/img/structure/B14477449.png)
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline is a bicyclic compound that belongs to the class of heterocyclic organic compounds This compound is characterized by a fused ring system containing both benzene and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of an aromatic diamine with a cyclic ketone, followed by catalytic hydrogenation to achieve the desired bicyclic structure. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structural properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, further hydrogenated derivatives, and functionalized bicyclic compounds.
Scientific Research Applications
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with similar structural features but lacking the bicyclic nature.
Benzimidazole: Another heterocyclic compound with a fused benzene ring, but with different nitrogen positioning.
Tetrahydroquinoline: Shares some structural similarities but differs in the degree of saturation and ring fusion.
Uniqueness
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
66036-35-9 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline |
InChI |
InChI=1S/C12H16N2/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14-12/h5-6,9-10H,1-4,7-8H2/t9-,10-/m0/s1 |
InChI Key |
CULQBLKMOLXVLE-UWVGGRQHSA-N |
Isomeric SMILES |
C1CC[C@H]2CC3=NC=CN=C3C[C@@H]2C1 |
Canonical SMILES |
C1CCC2CC3=NC=CN=C3CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
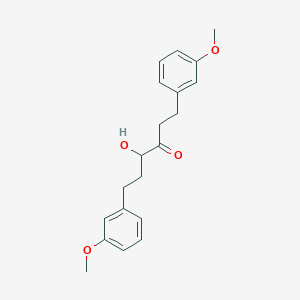
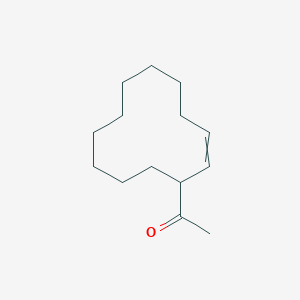
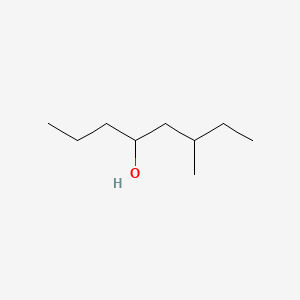
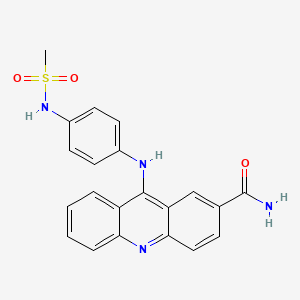
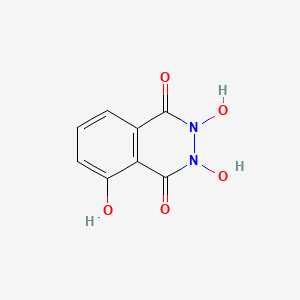
![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)
